molecular formula C13H16F2O B8078724 1,3-Difluoro-2-hept-6-enoxybenzene

1,3-Difluoro-2-hept-6-enoxybenzene

Cat. No.: B8078724
M. Wt: 226.26 g/mol
InChI Key: LGEPQNLFVYFUQN-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-hept-6-enoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two fluorine atoms attached to the benzene ring at the 1 and 3 positions, and a hept-6-enoxy group attached to the 2 position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-difluoro-2-hept-6-enoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3-difluorobenzene and 6-hepten-1-ol as the primary starting materials.

    Formation of the Ether Linkage: The hept-6-enoxy group is introduced to the benzene ring through a nucleophilic substitution reaction. This can be achieved by reacting 1,3-difluorobenzene with 6-hepten-1-ol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the ether linkage.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (around 60-80°C) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-hept-6-enoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, H2 with a palladium catalyst.

    Substitution: NaOMe or NaOEt in methanol or ethanol.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

1,3-Difluoro-2-hept-6-enoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules. These analogs can be used to study the effects of fluorine substitution on biological activity and metabolic stability.

    Medicine: Fluorinated compounds are often used in the development of pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound can serve as a precursor for the synthesis of fluorinated drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in harsh environments.

Mechanism of Action

The mechanism of action of 1,3-difluoro-2-hept-6-enoxybenzene depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interaction with molecular targets. Fluorine atoms can enhance the compound’s lipophilicity, allowing it to better penetrate biological membranes and interact with target proteins or enzymes. The hept-6-enoxy group can also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

1,3-Difluoro-2-hept-6-enoxybenzene can be compared with other similar compounds, such as:

    1,3-Difluorobenzene: Lacks the hept-6-enoxy group, making it less versatile in terms of chemical reactivity and applications.

    1,4-Difluorobenzene: Has fluorine atoms at different positions on the benzene ring, leading to different chemical properties and reactivity.

    1,2-Difluorobenzene:

    Fluorobenzene: Contains only one fluorine atom, resulting in different chemical and physical properties compared to this compound.

Properties

IUPAC Name

1,3-difluoro-2-hept-6-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O/c1-2-3-4-5-6-10-16-13-11(14)8-7-9-12(13)15/h2,7-9H,1,3-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEPQNLFVYFUQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCOC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCCOC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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